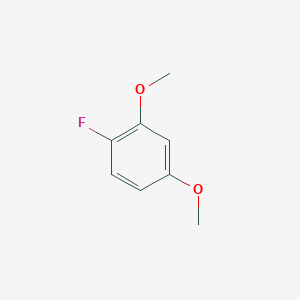

1-fluoro-2,4-dimethoxybenzene

Description

Significance of Fluorinated Aromatic Ethers in Contemporary Chemistry

Fluorinated aromatic ethers, the class of compounds to which 1-fluoro-2,4-dimethoxybenzene belongs, are of considerable interest in medicinal chemistry, agrochemicals, and materials science. chemimpex.comresearchgate.netresearchgate.net The inclusion of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org

Key contributions of fluorine substitution in aromatic ethers include:

Enhanced Biological Activity: Fluorine can improve the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govbeilstein-journals.org This leads to increased bioavailability and a longer duration of action for pharmaceuticals.

Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.govresearchgate.net

Modulation of Acidity and Basicity: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for enzyme-substrate interactions. beilstein-journals.org

Unique Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can affect a drug's binding affinity to its target. nih.govnih.gov

The trifluoromethoxy group (OCF3), another type of fluorinated ether, has also seen increased use in bioactive compounds due to its high lipophilicity and electron-withdrawing nature. researchgate.net The growing prevalence of fluorinated compounds in drug development, with approximately 20% of all pharmaceuticals containing fluorine, underscores the importance of this class of molecules. researchgate.net

Unique Structural Features and Reactivity Principles of this compound

The reactivity of this compound is a direct consequence of the interplay between its fluorine substituent and two methoxy (B1213986) groups. chemimpex.com This specific substitution pattern creates a unique electronic environment on the aromatic ring, influencing its behavior in chemical reactions.

The substitution of a fluorine atom onto an aromatic ring has several profound effects. acs.org Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring introduces a strong inductive electron-withdrawing effect. However, through resonance, the lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system, an electron-donating effect.

In the case of nucleophilic aromatic substitution, a fluorine atom located ortho to the point of substitution can have a variable activating influence, while a para-located fluorine is slightly deactivating, and a meta-located fluorine is activating. researchgate.net The addition of fluorine atoms to an aromatic ring also introduces a new set of π-bonding and antibonding orbitals, which can enhance the stability of the ring. acs.org This increased stability contributes to the high thermal stability and chemical resistance of polymers containing fluorinated aromatics. acs.org

The two methoxy (-OCH3) groups at positions 2 and 4 on the benzene ring are powerful electron-donating groups through resonance. ontosight.ai This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. ontosight.ai The methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The presence of methoxy groups can also influence a molecule's physical properties, such as solubility and boiling point, and can participate in non-covalent interactions like hydrogen bonding. fiveable.me In the context of this compound, the activating effect of the two methoxy groups counteracts the deactivating inductive effect of the fluorine atom, leading to a nuanced reactivity profile.

Overview of Research Directions and Applications in Advanced Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its unique electronic and structural properties are leveraged in several key areas of research:

Pharmaceutical Synthesis: This compound is a valuable building block in the creation of pharmaceutical compounds. chemimpex.com The presence of the fluorine atom can enhance the metabolic stability and bioactivity of the final drug molecule. chemimpex.com

Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of new agrochemicals where the fluorine substituent can lead to more effective and targeted products. chemimpex.com

Materials Science: this compound is incorporated into the development of advanced materials, such as polymers and liquid crystals. chemimpex.com Its inclusion can improve the thermal stability and mechanical properties of these materials. chemimpex.com

Organic Synthesis: Researchers utilize this compound as a starting material for constructing complex organic molecules due to its tailored reactivity, which facilitates the formation of diverse chemical structures. chemimpex.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17715-70-7 |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.16 g/mol |

| Appearance | White to light yellow clear liquid |

| Density | 1.18 g/mL |

| Boiling Point | 210 °C |

| Refractive Index | 1.51 |

This data was sourced from multiple chemical suppliers and databases. chemimpex.comcymitquimica.comsigmaaldrich.comchemimpex.com

Synonyms for this compound

| Synonym |

|---|

| 1,3-Dimethoxy-4-fluorobenzene |

| 2,4-Dimethoxyfluorobenzene |

| 4-Fluoro-1,3-dimethoxybenzene |

| 4-Fluoro-3-methoxyanisole |

This list of synonyms was compiled from chemical databases. cymitquimica.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNEPOEZGFNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374316 | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17715-70-7 | |

| Record name | 1-Fluoro-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms. For 1-fluoro-2,4-dimethoxybenzene, ¹H, ¹³C, and ¹⁹F NMR analyses are particularly informative.

¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom.

The spectrum would feature complex splitting patterns, or multiplicities, arising from two types of spin-spin coupling:

Homocyclic (¹H-¹H) coupling: Interactions between adjacent non-equivalent protons on the benzene (B151609) ring.

Heterocyclic (¹H-¹⁹F) coupling: Interactions between the fluorine atom and the protons on the aromatic ring, which vary with the number of bonds separating them (ortho, meta, para).

While specific, experimentally verified ¹H NMR data with precise chemical shifts and coupling constants for this compound were not available in the reviewed literature, the analysis of such a spectrum would be crucial for confirming the substitution pattern on the benzene ring.

Table 1: Expected ¹H NMR Signals for this compound No specific experimental data was found in the reviewed sources.

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.5 - 7.5 | Multiplets (e.g., doublet of doublets) | Influenced by both methoxy and fluoro substituents. Splitting arises from H-H and H-F coupling. |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Two distinct singlets | The two methoxy groups are in different chemical environments and are not expected to couple with other protons. |

¹³C NMR Analysis for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two methoxy carbons. The chemical shifts are significantly affected by the attached substituents.

A key feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms:

¹JCF: A large, one-bond coupling for the carbon directly attached to the fluorine atom (C-1). This value is typically in the range of -250 Hz.

²JCF and ³JCF: Smaller two- and three-bond couplings for the adjacent carbons, which are invaluable for definitive signal assignment.

Specific experimental ¹³C NMR data for this compound could not be located in the surveyed literature. However, the presence and magnitude of C-F coupling constants would be the most definitive feature for assigning the carbon signals of the aromatic ring.

Table 2: Expected ¹³C NMR Signals for this compound No specific experimental data was found in the reviewed sources.

| Carbon Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) | Notes |

|---|---|---|---|

| C-F (C1) | ~150 - 165 | Doublet | Large one-bond coupling constant (¹JCF). |

| C-O (C2, C4) | ~145 - 160 | Doublet or doublet of doublets | Smaller multi-bond C-F coupling. |

| Aromatic C-H | ~95 - 120 | Doublet or doublet of doublets | Smaller multi-bond C-F coupling. |

| Methoxy (-OCH₃) | ~55 - 60 | Singlet or small doublet | May exhibit a small ⁴JCF coupling. |

¹⁹F NMR for Fluorine Chemical Shifts and Local Electronic Environment

Fluorine-19 NMR is a highly sensitive technique that directly observes the fluorine nucleus, providing valuable information about its local electronic environment. The chemical shift of the fluorine atom is influenced by the electronic effects of the surrounding substituents. In this compound, the electron-donating methoxy groups at the ortho and para positions increase the electron density around the fluorine atom.

Experimental data reports the ¹⁹F NMR chemical shift for this compound at δ = -146.5 ppm . This upfield shift is characteristic of aryl fluorides and is modulated by the specific electronic contributions of the methoxy groups on the ring. The signal in a high-resolution spectrum would be expected to appear as a multiplet due to coupling with nearby aromatic protons.

Table 3: Experimental ¹⁹F NMR Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Shift (δ) | -146.5 ppm |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are essential for identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies (wavenumbers, cm⁻¹) that correspond to particular chemical bonds and functional groups. For this compound, characteristic absorptions are expected for the C-F, C-O, aromatic C=C, and C-H bonds.

Although a specific experimental spectrum for this compound was not available in the reviewed sources, the expected characteristic absorption regions are well-established for its constituent functional groups.

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound Based on typical frequencies for the functional groups present.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | -OCH₃ | 3000 - 2850 | Medium |

| C=C Stretch (In-ring) | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 - 1100 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1040 | Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR. It detects vibrations that involve a change in the polarizability of a molecule. This technique is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic ring and the C-F bond, which may be weak or absent in the IR spectrum.

Experimental Raman spectroscopy data for this compound could not be located in the reviewed literature. A complete vibrational analysis would utilize both IR and Raman data to fully characterize the molecule's vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₉FO₂), the molecular weight is 156.15 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). This molecular ion, corresponding to the intact molecule with one electron removed, is expected to be observed at a mass-to-charge ratio (m/z) of 156. The presence of this peak confirms the molecular weight of the compound.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the loss of the methoxy groups. A common fragmentation pathway for ethers is the loss of a methyl radical (•CH₃) from a methoxy group, leading to the formation of a stable oxonium ion. Another possibility is the loss of a formaldehyde (B43269) molecule (CH₂O). The aromatic ring itself can also undergo fragmentation.

A plausible fragmentation pattern is detailed in the interactive data table below.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 156 | [C₈H₉FO₂]⁺• (Molecular Ion) | - |

| 141 | [C₇H₆FO₂]⁺ | •CH₃ |

| 126 | [C₇H₆FO]⁺• | CH₂O |

| 113 | [C₆H₄FO]⁺ | •CH₃ and CO |

| 95 | [C₆H₄F]⁺ | •OCH₃ and CO |

X-ray Crystallography for Solid-State Structure Determination

However, a search of publicly available crystallographic databases reveals that, to date, the crystal structure of this compound has not been reported. The available crystallographic data is for a related but distinct compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com Therefore, a detailed analysis based on experimental X-ray diffraction data for the title compound is not possible at this time.

In the absence of a crystal structure, the precise confirmation of the positional isomerism of this compound via X-ray crystallography cannot be performed. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for determining the substitution pattern on the benzene ring in the liquid state, X-ray crystallography would provide the definitive solid-state confirmation of the ortho and para positioning of the two methoxy groups relative to the fluorine atom. As this compound is an achiral molecule, there are no stereochemical aspects such as enantiomers or diastereomers to be confirmed.

A detailed analysis of the intermolecular interactions and the crystal packing of this compound is contingent upon the availability of its crystal structure. Such an analysis would reveal how the molecules arrange themselves in the solid state, including the nature and geometry of any non-covalent interactions such as C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the physical properties of the solid, such as its melting point and solubility. Without experimental crystallographic data, this aspect of its solid-state chemistry remains unexplored.

Mechanistic Investigations and Reactivity Studies of 1 Fluoro 2,4 Dimethoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). The substituents on the ring dictate the reaction's rate and the position of the incoming electrophile.

Regioselectivity Influenced by Fluorine and Methoxy (B1213986) Groups

The regiochemical outcome of EAS on 1-fluoro-2,4-dimethoxybenzene is a result of the combined directing effects of the fluoro and methoxy substituents. youtube.com

Methoxy Groups (-OCH₃): As powerful activating groups, the methoxy substituents are strong ortho, para-directors. libretexts.org This is due to their ability to donate a lone pair of electrons from the oxygen atom into the aromatic π-system via resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com

In this compound, the directing effects of the substituents are additive. The methoxy groups, being much stronger activators than fluorine is a deactivator, dominate the directing influence. youtube.com The positions most activated for electrophilic attack are those ortho and para to the two methoxy groups. Steric hindrance also plays a role, often favoring substitution at the less crowded position. wikipedia.org

Interactive Table: Directing Influence on Available Positions

| Position | Substituent at C1 (-F) | Substituent at C2 (-OCH₃) | Substituent at C4 (-OCH₃) | Combined Effect | Predicted Outcome |

| C3 | meta (deactivated) | ortho (activated) | ortho (activated) | Strongly Activated | Possible, but sterically hindered |

| C5 | para (activated) | meta (deactivated) | ortho (activated) | Strongly Activated | Major Product (less hindered) |

| C6 | ortho (activated) | para (activated) | meta (deactivated) | Strongly Activated | Minor Product (sterically hindered by -F) |

Influence of Electron-Donating Methoxy Groups on Activation

Substituents that donate electrons to the aromatic ring increase its nucleophilicity, thereby accelerating the rate of electrophilic substitution. msu.edu The two methoxy groups in this compound are potent activating groups. brainly.com They enhance the reactivity of the benzene (B151609) ring through a strong electron-donating resonance effect (+M effect). msu.edu

This donation of electron density serves two purposes:

It makes the aromatic ring more electron-rich and thus more attractive to an incoming electrophile. organicchemistrytutor.com

It stabilizes the positively charged carbocation intermediate (the arenium ion or σ-complex) that forms during the reaction. brainly.com By delocalizing the positive charge onto the oxygen atoms of the methoxy groups, the activation energy for the rate-determining step is significantly lowered, leading to a much faster reaction compared to unsubstituted benzene. libretexts.org

While the fluorine atom is electronegative and withdraws electron density inductively (-I effect), this deactivating effect is significantly overshadowed by the powerful activating resonance effects of the two methoxy groups. researchgate.net

Competitive Substitution Reactions (e.g., Nitration)

Nitration is a classic example of an electrophilic aromatic substitution reaction. In a molecule with multiple directing groups like this compound, the substituents compete to direct the incoming nitronium ion (NO₂⁺).

While direct studies on this compound are not prevalent, the nitration of its isomer, 2-fluoro-1,4-dimethoxybenzene, provides a clear and relevant example of this principle. mdpi.com The reaction yields a single major product, demonstrating the powerful and predictable nature of these directing effects. researchgate.netresearchgate.net

Interactive Table: Case Study of Nitration on a Fluoro-dimethoxybenzene Isomer

| Reactant | Reagent | Product | Yield | Regiochemical Observation |

| 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid (HNO₃) | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | The fluoro-substituent was found to be overwhelmingly para-directing. mdpi.com |

This result underscores that the combined electronic and steric influences of the substituents lead to high regioselectivity. For this compound, nitration is similarly expected to yield a specific major isomer, predicted to be 1-fluoro-2,4-dimethoxy-5-nitrobenzene, due to the dominant activating and directing effects of the methoxy groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution, the roles are reversed: the aromatic ring is electron-poor and is attacked by a nucleophile. masterorganicchemistry.com This reaction typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group.

Facile Displacement of Fluorine in Activated Systems

The classic SNAr mechanism involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For this mechanism to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. wikipedia.org

The parent compound, this compound, is an electron-rich arene and is therefore not suitably activated for traditional SNAr reactions. nih.gov However, the fluorine atom is an excellent leaving group for this type of reaction once the ring is activated. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction. masterorganicchemistry.comstackexchange.com While recent advances have enabled SNAr on unactivated or electron-rich fluoroarenes using methods like photoredox catalysis, the classical pathway requires activation. nih.gov

Reactivity in the Presence of Electron-Withdrawing Groups

The reactivity of this compound towards SNAr is dramatically enhanced following an electrophilic substitution that introduces an electron-withdrawing group. For instance, the nitration product discussed in section 4.1.3 (e.g., 1-fluoro-2,4-dimethoxy-5-nitrobenzene) is now highly activated for SNAr. mdpi.com

The strong electron-withdrawing nitro group, positioned para to the fluorine atom, facilitates the SNAr reaction in two critical ways:

It withdraws electron density from the ring, making it more susceptible to attack by a nucleophile.

It stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. masterorganicchemistry.com

This stabilization significantly lowers the activation energy for the formation of the intermediate, allowing for the facile displacement of the fluoride (B91410) ion by a wide range of nucleophiles. nih.gov

Interactive Table: Relative Reactivity of Aryl Fluorides in SNAr

| Substrate | Activating Groups | Relative Reactivity | Reason |

| Fluorobenzene | None | Very Low | Electron-rich ring, unstable intermediate. |

| This compound | Two -OCH₃ (EDGs) | Extremely Low | Highly electron-rich ring, very unstable intermediate. |

| 1-Fluoro-4-nitrobenzene | One -NO₂ (EWG) | High | Activated ring, stabilized Meisenheimer complex. |

| 1-Fluoro-2,4-dimethoxy-5-nitrobenzene | One -NO₂ (EWG) | High | Activated ring, stabilized Meisenheimer complex. The methoxy groups, while electron-donating, have less impact on the stability of the negative intermediate compared to the powerful nitro group. |

Cross-Coupling Reactions

The presence of a carbon-fluorine (C-F) bond in this compound introduces both challenges and opportunities for its utilization in cross-coupling reactions. The high bond dissociation energy of the C-F bond makes its activation a key step in these transformations. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds and have been explored for the functionalization of fluoroarenes.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a cornerstone of modern organic synthesis. libretexts.org While the C-F bond is generally less reactive than C-Cl, C-Br, and C-I bonds, its activation can be achieved under specific catalytic conditions, particularly when the aromatic ring is substituted with electron-donating groups like methoxy groups, as in this compound. The general catalytic cycle involves the oxidative addition of the aryl fluoride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.orgnih.gov

For electron-rich fluoroarenes, the choice of a suitable palladium catalyst and ligand is crucial. Highly active catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, are typically required to facilitate the challenging oxidative addition of the C-F bond. nih.gov Although specific examples for this compound are not extensively documented in readily available literature, studies on similar fluorinated anisole (B1667542) derivatives suggest that successful couplings are achievable. The reaction conditions generally involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system. rsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reactivity of aryl fluorides in Sonogashira couplings is generally low; however, advancements have led to the development of catalytic systems capable of activating C-F bonds, especially in electron-rich systems. nih.govgold-chemistry.org

For this compound, a successful Sonogashira coupling would likely require a highly efficient palladium catalyst and potentially copper-free conditions to avoid side reactions. nih.gov The general mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the aryl fluoride after oxidative addition. libretexts.org

Illustrative Data for Palladium-Catalyzed Cross-Coupling Reactions of Fluoroarenes:

| Coupling Reaction | Aryl Fluoride Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 4-Fluoroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| Suzuki-Miyaura | 2-Fluorotoluene | 4-Methoxyphenylboronic acid | Pd/NiF₂O₄ | K₂CO₃ | DMF/H₂O | >90 |

| Sonogashira | 1-Fluoro-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 85 |

| Sonogashira | Fluoroarenes | Terminal Alkynes | Pd-catalyst / LiHMDS | - | - | Moderate to Excellent organic-chemistry.org |

The activation of the C-F bond is the pivotal and often rate-determining step in the cross-coupling reactions of fluoroarenes. mdpi.com The process is mechanistically complex and is influenced by the nature of the palladium catalyst, the ligands, and the electronic properties of the fluoroaromatic substrate. nih.gov

The primary mechanism involves the oxidative addition of the C-F bond to a low-valent palladium(0) species. This step is challenging due to the high strength of the C-F bond. Theoretical and experimental studies have shown that electron-donating substituents on the aromatic ring, such as the methoxy groups in this compound, can increase the electron density on the carbon atom of the C-F bond, making the oxidative addition more difficult. Conversely, these groups can also enhance the coordination of the arene to the metal center, which can facilitate the activation process under certain conditions.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and transition states of C-F bond activation. nih.gov These studies have highlighted the importance of ligand design in lowering the activation barrier for oxidative addition. Bulky, electron-rich phosphine ligands can stabilize the resulting palladium(II) intermediate and promote the reaction.

An alternative pathway for C-F bond activation involves a concerted metalation-deprotonation mechanism, although this is less common for fluoroarenes compared to heavier aryl halides.

Oxidation and Reduction Chemistry

The electrochemical properties of this compound are of interest for understanding its behavior in redox reactions and its potential for applications in materials science and as a synthetic intermediate.

The electrochemical oxidation of this compound is expected to be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom. Cyclic voltammetry is a key technique for investigating such redox processes. Studies on related dimethoxybenzene derivatives, such as veratrole (1,2-dimethoxybenzene), provide insights into the expected behavior. researchgate.net

The oxidation of dimethoxybenzenes typically proceeds via the formation of a radical cation. The potential at which this oxidation occurs is sensitive to the substitution pattern on the aromatic ring. The two methoxy groups in this compound are expected to lower the oxidation potential compared to benzene, making it more susceptible to oxidation. The fluorine atom, being electron-withdrawing, will likely increase the oxidation potential relative to 2,4-dimethoxybenzene.

Analogous Redox Potentials of Related Dihydroxybenzene Derivatives:

| Compound | Oxidation Peak Potential (Epa vs. Ag/AgCl) | Solvent/Electrolyte |

| Apigenin | ~ +0.8 V and +1.0 V | Water-ethanolic solution |

| Acacetin | ~ +1.0 V | Water-ethanolic solution |

This table provides data for flavonoid compounds containing dihydroxybenzene moieties to illustrate the range of oxidation potentials. u-tokyo.ac.jp The actual redox potential of this compound will differ based on its specific substitution.

Upon one-electron oxidation, this compound would form a radical cation. The stability of this species is crucial in determining the subsequent reaction pathways. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying such radical species. nih.gov The stability of radical cations derived from dimethoxybenzenes is influenced by the delocalization of the unpaired electron across the aromatic ring and the methoxy groups.

The degradation of the radical cation can proceed through several pathways, including demethylation, hydroxylation, or polymerization, particularly in the presence of nucleophiles. bhu.ac.in Studies on the degradation of dimethoxybenzene isomers have shown that the primary intermediates often result from hydroxylation of the aromatic ring, with or without the loss of one or both methoxy groups. bhu.ac.in The presence of the fluorine atom in the radical cation of this compound may influence its stability and degradation pathway. It could potentially be eliminated as a fluoride ion under certain conditions, leading to further functionalization of the aromatic ring.

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly DFT, provide valuable insights into the electronic structure, reactivity, and mechanistic details of this compound that are often difficult to obtain experimentally.

In the context of cross-coupling reactions, DFT calculations can model the entire catalytic cycle, including the challenging C-F bond activation step. nih.gov By calculating the activation energies for different pathways and with different catalyst systems, computational chemistry can aid in the rational design of more efficient catalysts for the functionalization of fluoroarenes like this compound.

Furthermore, computational models can predict redox potentials and the stability of the resulting radical cations, complementing experimental electrochemical studies. These theoretical investigations can help to rationalize the observed degradation pathways of the oxidized species.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations would provide a foundational understanding of its stability and electronic characteristics. Such calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity, particularly for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around oxygen or nitrogen atoms.

Blue: Indicates regions of most positive electrostatic potential, which are susceptible to nucleophilic attack. These are electron-poor regions, often found around hydrogen atoms.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP analysis would identify the electron-rich areas around the oxygen atoms of the methoxy groups and potentially the fluorine atom, highlighting them as likely sites for interaction with electrophiles. The hydrogen atoms on the aromatic ring would be identified as electron-deficient sites.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A HOMO-LUMO analysis for this compound would calculate the energies of these orbitals and the resulting energy gap. This data would allow for the prediction of its chemical reactivity, polarizability, and biological activity. nih.gov The distribution of HOMO and LUMO densities across the molecule would further pinpoint the specific atoms involved in electron donation and acceptance.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their respective energy levels. For a flexible molecule like this compound, which has rotatable methoxy groups, this analysis is key to understanding its preferred three-dimensional structure. This can be done by systematically rotating the dihedral angles of the methoxy groups relative to the benzene ring and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations would complement this by simulating the atomic movements of the molecule over time. This provides insights into the dynamic behavior of the conformers, their stability under different conditions (e.g., in various solvents or at different temperatures), and the transitions between them.

Non-Linear Optical (NLO) Properties Calculations

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ru.nl Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, often found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated system, are promising candidates for NLO applications. ru.nl

A computational study on this compound would determine these NLO parameters. The methoxy groups act as electron-donating groups, and the fluorine atom has electron-withdrawing character. DFT calculations could quantify the molecule's potential for NLO applications, such as second-harmonic generation.

Applications of 1 Fluoro 2,4 Dimethoxybenzene and Its Derivatives in Advanced Fields

Medicinal Chemistry and Pharmaceutical Development

1-Fluoro-2,4-dimethoxybenzene serves as a crucial and versatile building block in the field of medicinal chemistry. chemimpex.com Its unique structure, featuring a fluorinated and methoxy-substituted aromatic ring, provides a valuable scaffold for the synthesis of complex molecules aimed at therapeutic applications. chemimpex.com

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its chemical structure allows it to be a foundational component in the development of new chemical entities. Researchers utilize its reactivity in organic synthesis to construct more complex molecular architectures that are evaluated as potential drug candidates. chemimpex.com The compound's utility as a precursor is a critical factor in streamlining drug development processes. chemimpex.com

The incorporation of a fluorine atom into a drug candidate, as seen in derivatives of this compound, can profoundly influence the molecule's pharmacokinetic profile. chemimpex.com Fluorine's high electronegativity and small atomic radius can alter key properties such as lipophilicity, acidity, and metabolic stability. A primary challenge in drug design is preventing rapid metabolic breakdown by enzymes like cytochrome P450. In one study, the dimethoxybenzene ring of a potential drug was identified as being susceptible to metabolic demethylation. nih.gov By introducing a fluorine atom to the ring, researchers aimed to reduce its electron density, thereby making it less prone to enzymatic catalysis and improving its metabolic stability. nih.gov This strategic fluorination can lead to compounds that remain in the body longer, potentially enhancing their therapeutic efficacy. chemimpex.com

Derivatives synthesized from fluorinated dimethoxybenzene structures have shown potential in various therapeutic areas, most notably in oncology. The development of selective FGFR inhibitors is a significant application, as these agents are designed to treat cancers with specific genetic alterations. nih.gov Research has demonstrated that inhibitors built upon this scaffold can be effective against tumors that have FGFR genetic alterations. nih.gov Furthermore, related fluorinated and methoxy-substituted compounds, such as chalcone (B49325) derivatives, have been investigated for their potential as anticancer agents.

This compound and its derivatives have played a direct role in the optimization of potent and selective FGFR inhibitors for cancer therapy. nih.gov Genomic alterations in FGFRs are common in various tumors, making them a key target for drug development. nih.gov

In a specific research endeavor, scientists focused on optimizing a series of FGFR inhibitors. A primary metabolic liability was the demethylation of the dimethoxybenzene ring. To counter this, researchers introduced a fluorine atom to the ring to reduce its electron density and slow metabolic breakdown. This led to the synthesis of compound 32 , a fluorinated derivative. This strategic fluorination was a key step in refining the structure-activity relationship and improving the compound's drug-like properties, ultimately leading to the identification of a potent compound (35 ) that demonstrated efficacy in a xenograft mouse model. nih.gov

| Compound | Modification to Dimethoxybenzene Ring | FGFR1 Enzymatic IC₅₀ (nmol/L) |

| Parent Compound | Unsubstituted | Not specified, used as baseline |

| 32 | Addition of Fluorine atom | 0.4 |

This table illustrates the impact of strategic fluorination on the inhibitory activity of a dimethoxybenzene-containing compound during the development of FGFR inhibitors. Data sourced from a 2018 study on novel FGFR inhibitors. nih.gov

Agrochemicals and Pesticide Development

Beyond pharmaceuticals, this compound is a valuable building block in the agrochemical industry. chemimpex.com The introduction of fluorine into the molecular structure of pesticides is a widely used strategy to enhance their efficacy and stability. ccspublishing.org.cnresearchgate.net Fluorinated aromatic compounds serve as essential intermediates for creating more effective and targeted agrochemical products, including herbicides, insecticides, and fungicides. chemimpex.comnih.gov The presence of the fluorine atom can improve the biological activity of these compounds by affecting their transport to the target site and preventing metabolic deactivation. researchgate.net The principles that make this compound useful in medicinal chemistry—such as enhanced stability and modulated biological activity—are equally applicable to the development of next-generation crop protection agents. chemimpex.com

Materials Science and Polymer Chemistry

In the realm of materials science, this compound and its isomers are valuable precursors and additives for the creation of advanced polymers and coatings. The presence of both fluorine and methoxy (B1213986) groups can impart desirable properties such as improved thermal stability, durability, and specialized functionalities.

This compound is utilized in the formulation of sophisticated materials, including a variety of polymers and protective coatings. chemimpex.com Its incorporation into polymer chains can significantly enhance their performance characteristics. The presence of the aromatic ring contributes to rigidity and thermal resistance, while the fluorine atom can increase hydrophobicity and chemical resistance. Research into polymers containing dihydroxy/dialkoxybenzene moieties has shown their potential in creating materials with interesting electronic and chelating properties. academie-sciences.fr

Substituted fluoro-dimethoxybenzenes serve as important precursors for the synthesis of more complex, functionalized aromatic compounds that are key components in advanced materials. A notable example is the use of the related compound, 1,4-difluoro-2,5-dimethoxybenzene, in iterative Diels-Alder reactions. acs.org This powerful cycloaddition reaction allows for the construction of highly substituted naphthol and anthracenol derivatives. acs.orgwikipedia.org These types of polycyclic aromatic compounds are of interest for applications in organic electronics and other advanced materials due to their unique photophysical properties. The reactivity of the fluoro-dimethoxybenzene core allows for the generation of benzyne (B1209423) intermediates, which are highly reactive species that can be trapped with various dienophiles to build molecular complexity. acs.org This synthetic versatility makes this compound a valuable starting material for the creation of novel functional materials.

Analytical Chemistry Applications

In analytical chemistry, precision and accuracy are paramount. This compound finds utility as a reference compound in various analytical techniques, aiding in the reliable identification and quantification of substances. chemimpex.com Its well-defined chemical structure and physical properties make it a suitable standard for methods such as chromatography and spectroscopy.

The use of an internal standard is a common practice in quantitative analysis, particularly in chromatography, to correct for variations in sample injection volume and to compensate for sample loss during preparation. nih.govepa.gov While specific published methods detailing the use of this compound as an internal standard are not widespread, its chemical properties—being an aromatic compound with a distinct mass spectrum and chromatographic behavior—make it a potential candidate for such applications in GC-MS or LC-MS analysis of other aromatic compounds.

Table 2: ¹H NMR Spectral Data for 1,2-Dimethoxy-4-fluorobenzene This interactive table presents the proton NMR chemical shift assignments for an isomer of the title compound, demonstrating the influence of the fluoro and methoxy groups on the aromatic protons.

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic H | 6.765 |

| Aromatic H | 6.628 |

| Aromatic H | 6.578 |

| Methoxy H | 3.842 |

| Methoxy H | 3.833 |

Data obtained in CDCl₃ at 400 MHz. chemicalbook.com

Use as a Standard in Analytical Methods

This compound serves as a standard in various analytical methods. chemimpex.com In the field of analytical chemistry, it is employed as a reference material to aid in the precise detection and quantification of other substances within complex mixtures. chemimpex.com The utility of a compound as an analytical standard is contingent on its purity. Commercial grades of this compound are available at high purity levels, typically 97% or higher, which is a prerequisite for its use as a reference standard in quality control and research laboratories. chemimpex.comsigmaaldrich.comcalpaclab.com Its well-defined chemical and physical properties, as detailed in the table below, provide a reliable benchmark for calibrating analytical instruments and validating methodologies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉FO₂ | chemimpex.comcalpaclab.com |

| Molecular Weight | 156.15 g/mol | sigmaaldrich.comcalpaclab.com |

| Purity | ≥ 97% | chemimpex.comsigmaaldrich.comcalpaclab.com |

| Appearance | White to light yellow clear liquid | chemimpex.com |

| Density | 1.188 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 210 °C | chemimpex.com |

| CAS Number | 17715-70-7 | chemimpex.comsigmaaldrich.comcalpaclab.com |

Chromatographic Separations and Detection

While specific studies detailing the chromatographic separation of this compound are not prevalent, its structural characteristics as a fluorinated aromatic ether allow for well-established analytical approaches for its separation and detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques used for analyzing compounds of this class.

In gas chromatography, particularly when coupled with mass spectrometry (GC-MS), the separation of positional isomers of dimethoxy-substituted aromatic compounds is feasible. nih.govnih.gov The elution order of such isomers on common stationary phases is often influenced by the degree of steric hindrance around the functional groups; isomers with more crowded substituents tend to elute earlier. nih.govojp.gov Mass spectrometry serves as a powerful detection method, providing characteristic fragmentation patterns that can help differentiate between isomers, although in some cases, these patterns can be very similar, necessitating additional analytical techniques like vapor-phase infrared spectroscopy (GC-IR) for unambiguous identification. wiley.com

For HPLC separations, the presence of the fluorine atom opens up specialized methodologies. Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, have demonstrated unique selectivity for halogenated aromatic compounds. chromatographyonline.com These columns can effectively separate fluorinated compounds from their non-fluorinated counterparts. nih.gov Research has shown that on fluorinated HPLC columns, the retention and elution order of compounds like fluoroanisoles can be dependent on the number of fluorine atoms in the molecule. oup.com This "fluorophilicity" can be exploited to achieve separations that are challenging on traditional C18 reversed-phase columns. nih.govresearchgate.net

| Technique | Stationary Phase/Column Type | Principle of Separation/Detection | Source |

|---|---|---|---|

| Gas Chromatography (GC) | Dimethylpolysiloxane or similar | Separation of isomers based on boiling point and substituent crowding. | nih.govojp.gov |

| High-Performance Liquid Chromatography (HPLC) | Fluorinated phases (e.g., Pentafluorophenyl) | Enhanced selectivity for halogenated aromatic compounds based on fluorophilicity. | chromatographyonline.comoup.com |

| Mass Spectrometry (MS) | N/A (Detector) | Identification based on molecular weight and characteristic fragmentation patterns. | nih.govnih.gov |

| Infrared Spectroscopy (IR) | N/A (Detector) | Differentiation of isomers based on unique vibrational frequencies in the vapor phase. | wiley.com |

Flavor and Fragrance Industry

The role of this compound in the flavor and fragrance industry is not extensively documented in scientific literature. Some commercial suppliers suggest that the compound is utilized to create specific aromatic profiles in perfumes and flavorings. chemimpex.com However, it has been noted that fluorine as an element has historically had very little presence in the flavor and fragrance industries, in stark contrast to its widespread use in pharmaceuticals and agrochemicals. researchgate.net

The odor profile of the parent molecule, dimethoxybenzene, varies with its isomeric form. For instance, 1,4-dimethoxybenzene (B90301) is known to have a sweet, clover-like odor. nih.gov Other methoxybenzenes have been identified as volatile compounds associated with musty or sour off-odors in grains. researchgate.netnih.gov The influence of the fluorine atom on the olfactory properties of the 2,4-dimethoxybenzene scaffold is not specifically characterized.

Despite the historical absence, recent research has begun to explore the incorporation of fluorine into fragrance molecules. One study investigated the introduction of difluoromethylene (CF2) groups into macrocyclic musk lactones. The resulting fluorinated compounds were found to retain a pleasant odor, suggesting that the strategic introduction of fluorine is a viable approach for developing novel fragrance ingredients. nih.gov This indicates a potential, though currently underdeveloped, future for fluorinated compounds like this compound in the fragrance sector. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-fluoro-2,4-dimethoxybenzene, and how do reaction conditions influence product purity?

- Methodological Answer : Common synthetic routes involve nucleophilic aromatic substitution or direct fluorination of dimethoxybenzene precursors. For example, fluorination of 2,4-dimethoxyphenol using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., acetonitrile or DMF as solvents) yields the target compound. Reaction temperature (typically 0–60°C) and stoichiometric ratios of fluorinating agents significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like difluorinated isomers .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect three distinct aromatic proton signals (integration ratio 1:1:1) due to substituent symmetry. Methoxy groups appear as singlets at ~3.8 ppm.

- ¹⁹F NMR : A single peak near -110 ppm confirms fluorine attachment.

- IR : Strong C-O (methoxy) stretches at ~1250 cm⁻¹ and C-F stretches at ~1100 cm⁻¹.

- MS : Molecular ion [M+H]⁺ at m/z 174.1 (C₈H₉FO₂). Fragmentation patterns should match PubChem data .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during electrophilic substitution of this compound in complex syntheses?

- Methodological Answer : The electron-donating methoxy groups activate the ring toward electrophilic attack, but fluorine’s inductive effect deactivates specific positions. To minimize over-substitution:

- Use mild electrophiles (e.g., acetyl chloride instead of Br₂) and low temperatures.

- Employ directing group strategies (e.g., nitro groups) temporarily to control regioselectivity.

- Monitor reaction progress via TLC or in-situ NMR to terminate reactions before byproduct formation .

Q. How does the electronic effect of fluorine and methoxy substituents influence regioselectivity in subsequent chemical modifications?

- Methodological Answer :

- Methoxy Groups : Activate the ring via resonance, directing electrophiles to ortho and para positions relative to themselves.

- Fluorine : Exerts an electron-withdrawing inductive effect, deactivating the ring but directing electrophiles to meta positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing partial charge distribution .

Q. What methodological considerations are critical when using this compound as a derivatizing agent in chromatographic analyses of amines?

- Methodological Answer :

- Reaction Optimization : Adjust pH (ideally 8–9) to ensure amine nucleophilicity. Use a 2:1 molar ratio of derivatizing agent to analyte to avoid incomplete reactions.

- Quenching : Terminate reactions with acetic acid to stabilize dinitrophenyl (DNP) derivatives.

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 360 nm) for DNP-amine adducts. Validate method specificity using spiked samples and MS confirmation .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Methoxy groups enhance stability in acidic conditions, while fluorine increases susceptibility to alkaline hydrolysis .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported reaction yields for this compound synthesis across literature sources?

- Methodological Answer :

- Source Comparison : Cross-reference solvent purity (e.g., anhydrous DMF vs. technical grade), fluorinating agent activity (e.g., DAST lot variability), and isolation methods.

- Reproducibility Tests : Replicate protocols under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference.

- Analytical Validation : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify yields accurately .

Biological Research Applications

Q. What protocols are recommended for evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test derivatives with varying substituents (e.g., nitro, amino).

- Control Experiments : Include fluoroquinolone antibiotics as positive controls and solvent-only wells as negatives.

- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption .

Tables for Key Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₉FO₂ | PubChem |

| Boiling Point | 210–215°C (estimated) | Computational |

| LogP (Octanol-Water) | 1.8 ± 0.3 | PubChem |

| UV-Vis λmax (MeOH) | 275 nm (π→π* transition) | Experimental |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.